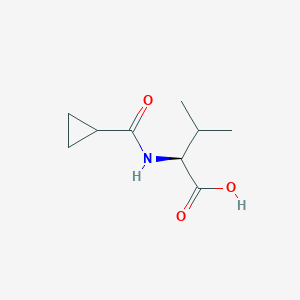
sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an aminomethyl group, two methyl groups, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Substituents: The aminomethyl group can be introduced via a Mannich reaction, where the pyrrole is reacted with formaldehyde and a primary or secondary amine.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Neutralization: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Substituted pyrrole derivatives with different functional groups.
科学的研究の応用
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
- Sodium 5-(aminomethyl)-2-methyl-1H-pyrrole-3-carboxylate
- Sodium 5-(aminomethyl)-1H-pyrrole-3-carboxylate
- Sodium 5-(aminomethyl)-1,2-dimethyl-1H-indole-3-carboxylate
Uniqueness
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to the specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and carboxylate groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H11N2NaO2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
sodium;5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2.Na/c1-5-7(8(11)12)3-6(4-9)10(5)2;/h3H,4,9H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChIキー |
RPHWVWDMEJCCSQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(N1C)CN)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)

![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)






![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)


![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
